7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Overview
Description
7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bromine atom attached to the indole ring. The spirocyclic framework is a common motif in many bioactive molecules, making this compound of significant interest in various fields of research.
Preparation Methods
The synthesis of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and a cyclopentane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom into the indole ring.
Industrial Production: Industrial production methods may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, which can be catalyzed by bases such as NaOH.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s structure is similar to that of various bioactive molecules, making it useful in the study of biological pathways and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with molecular targets in biological systems. The bromine atom and spirocyclic structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can be compared with other spirocyclic compounds such as:
7’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Spiro[cyclopentane-1,3’-indoline] derivatives: These compounds share the spirocyclic framework but differ in the functional groups attached to the indole ring.
The uniqueness of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its specific bromine substitution and the cyclopentane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-bromospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14BrN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2 |
InChI Key |
IHDAYZIVLGXAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3Br |
Origin of Product |
United States |
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